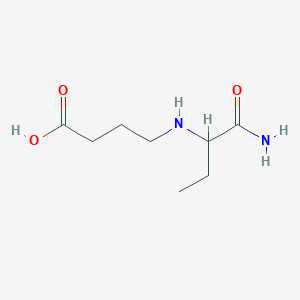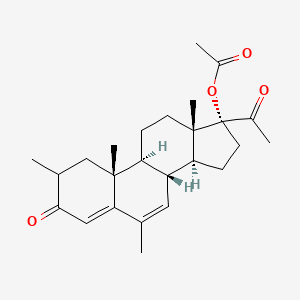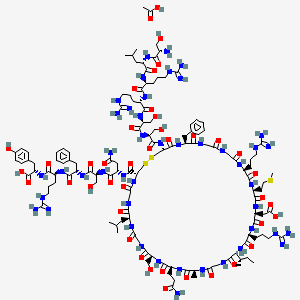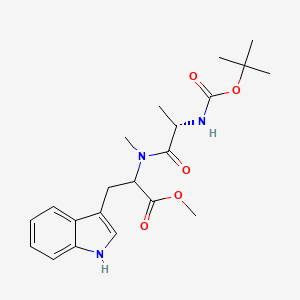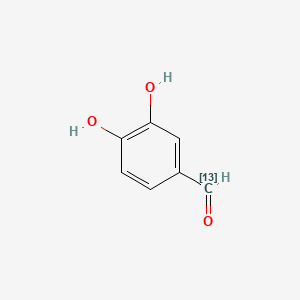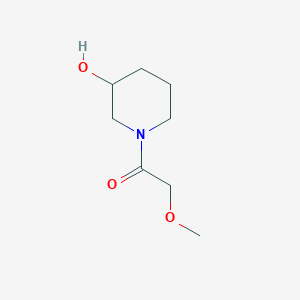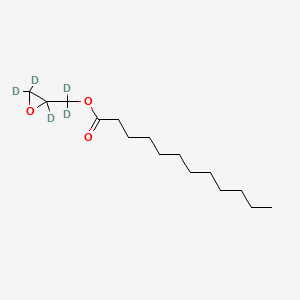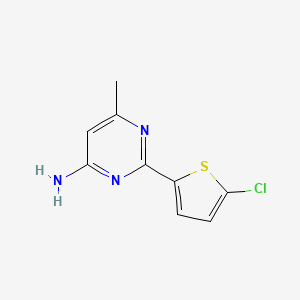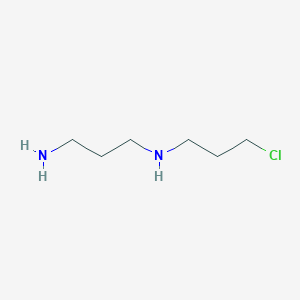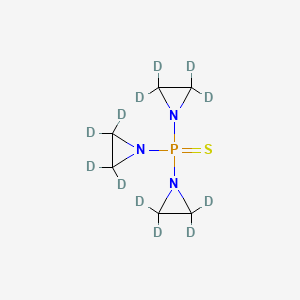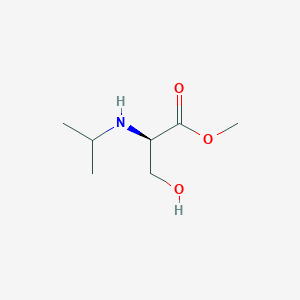
(R)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-Hydroxy-2-(isopropylamino)propanoic acid and methanol.
Esterification Reaction: The key step in the synthesis is the esterification reaction, where ®-3-Hydroxy-2-(isopropylamino)propanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate may involve large-scale esterification processes with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
(S)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate: The enantiomer of the compound with different stereochemistry.
Methyl 3-Hydroxy-2-(methylamino)propanoate: A similar compound with a different substituent on the amino group.
Uniqueness
®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
methyl (2R)-3-hydroxy-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)8-6(4-9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t6-/m1/s1 |
InChI 键 |
UUCDNILEHUJRQQ-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)N[C@H](CO)C(=O)OC |
规范 SMILES |
CC(C)NC(CO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


